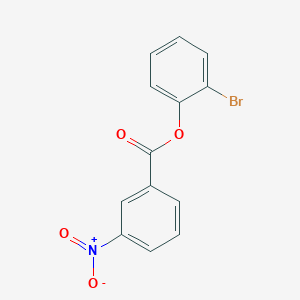

2-bromophenyl 3-nitrobenzoate

Description

Significance of Aromatic Esters in Chemical Synthesis and Materials Science

Aromatic esters are a cornerstone class of organic compounds with widespread importance. numberanalytics.comsolubilityofthings.com Their applications span from being fundamental intermediates in the synthesis of pharmaceuticals and agrochemicals to their direct use as fragrances, flavors, and plasticizers. numberanalytics.comtestbook.comreagent.co.uk In materials science, aromatic esters are integral to the production of high-performance polymers, such as polycarbonates, which are valued in the automotive and aerospace industries for their durability and unique properties. numberanalytics.com The ester functional group itself is a versatile hub for chemical transformations, including hydrolysis and reduction, making these compounds valuable synthons in multi-step synthetic pathways. numberanalytics.comsolubilityofthings.com

The Role of Halogenated and Nitro-Substituted Aromatic Compounds as Synthons

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Both halogenated and nitro-substituted aromatic compounds are powerful synthons in organic synthesis. educationsource.in

Halogenated Aromatic Compounds: The bromine atom on the 2-bromophenyl moiety of the title compound makes it a classic example of a halogenated aromatic synthon. Halogens, particularly bromine, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org They are also essential components in a vast array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. Their polarity and reactivity make them indispensable tools for synthetic chemists. wikipedia.org

Nitro-Substituted Aromatic Compounds: The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. numberanalytics.com Its presence on the 3-nitrobenzoate portion of the molecule significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic substitution (directing to the meta-position) but strongly activating it for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.comlibretexts.org This activation is crucial for reactions where a nucleophile displaces a leaving group on the ring. wikipedia.org Furthermore, the nitro group is a versatile functional handle, as it can be readily reduced to an amino group (-NH2), providing a gateway to a wide range of other functionalities, including the formation of diazonium salts and amides. youtube.com

Structural Elucidation Challenges and Advanced Spectroscopic Approaches for Aryl Benzoates

Confirming the precise structure of a molecule like 2-bromophenyl 3-nitrobenzoate relies on a suite of modern spectroscopic techniques. nih.gov The primary challenge is often the unambiguous assignment of substituent positions on the aromatic rings, especially in novel compounds where reference data is unavailable.

Advanced spectroscopic methods are essential for this task:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing connectivity between protons and carbons, confirming the substitution patterns on both the 2-bromophenyl and 3-nitrobenzoate rings.

Mass Spectrometry (MS): MS provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can offer clues about the different components of the molecule, such as the loss of the nitro group or the bromo-phenyl moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would confirm the ester carbonyl (C=O) group, the nitro (N-O) stretches, and vibrations associated with the substituted aromatic rings.

The table below summarizes the expected physicochemical properties for this compound based on its structure.

| Property | Value |

| Molecular Formula | C₁₃H₈BrNO₄ |

| Molecular Weight | 338.11 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

The following table outlines the anticipated spectroscopic data for the structural confirmation of this compound.

| Spectroscopy | Expected Data |

| ¹H NMR | Complex aromatic signals between ~7.0-8.5 ppm, with distinct coupling patterns indicating the 1,2-disubstitution on one ring and 1,3-disubstitution on the other. |

| ¹³C NMR | Signals for 12 distinct aromatic carbons, plus the ester carbonyl carbon signal (~165 ppm). Carbon atoms attached to bromine and the nitro group would show characteristic shifts. |

| IR Spectroscopy | Strong absorption for ester C=O stretch (~1730-1750 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass, along with characteristic fragment ions. |

Historical Context of Esterification Methodologies for Phenols and Carboxylic Acids

The synthesis of aryl esters, such as this compound, involves the formation of an ester bond between a phenol (B47542) (2-bromophenol) and a carboxylic acid (3-nitrobenzoic acid). The methods for achieving this have evolved significantly over time.

Fischer-Speier Esterification: First described in 1895 by Emil Fischer and Arthur Speier, this is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgchemistrylearner.comscienceinfo.com While highly effective for simple alcohols, its application to phenols is generally less efficient due to the lower nucleophilicity of the phenolic hydroxyl group. testbook.comwikipedia.org The reaction is an equilibrium process, often requiring harsh conditions and removal of water to drive it to completion. chemistrylearner.comscienceinfo.comsciencemadness.org

Steglich Esterification: Developed in 1978, the Steglich esterification provides a much milder method for forming esters. organic-chemistry.orgsynarchive.com It uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. organic-chemistry.orgfiveable.me This method is particularly advantageous for sterically hindered substrates and acid-sensitive molecules, making it well-suited for the synthesis of complex aryl esters under gentle conditions. organic-chemistry.orgnumberanalytics.com

Mitsunobu Reaction: Discovered by Oyo Mitsunobu, this reaction allows for the esterification of primary and secondary alcohols under mild, redox-neutral conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). byjus.comwikipedia.org The reaction has been successfully applied to the esterification of phenols with benzoic acids, offering a powerful alternative when other methods fail, particularly for sensitive substrates. acs.orgresearchgate.netmissouri.edu It proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that is not relevant for phenol esterification but highlights its distinct SN2-type mechanism. wikipedia.orgmissouri.edu

Research Gaps and Future Directions in the Study of Novel Aryl Nitrobenzoates

The absence of detailed scientific literature on this compound itself highlights a clear research gap. researchgate.net This lack of data presents an opportunity for foundational research. Future studies could focus on:

Optimized Synthesis and Characterization: Developing a high-yield, scalable synthesis for this compound and performing complete spectroscopic and crystallographic characterization to establish a definitive structural and electronic profile.

Exploration of Reactivity: Systematically investigating the reactivity of its dual functional groups. This would involve using the bromo-substituent in various cross-coupling reactions and exploring the transformations of the nitro group to create a library of novel derivative compounds.

Materials Science Applications: Investigating the potential of this molecule and its derivatives as building blocks for new polymers or liquid crystals. The polarity and rigidity conferred by the nitro and bromo groups could lead to materials with interesting thermal or optical properties.

Medicinal Chemistry Scaffolding: Using the compound as a scaffold for the synthesis of new biologically active molecules. The two distinct aromatic rings offer sites for functionalization, potentially leading to new therapeutic agents. Recently discovered "ester dance reactions" could also enable the synthesis of other isomers from this precursor, further expanding its synthetic utility. waseda.jp

In essence, this compound stands as an unexplored but promising molecule, whose study could lead to significant advances in synthetic methodology and the discovery of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO4/c14-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDEHRKNWESPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Bromophenyl 3 Nitrobenzoate

Direct Esterification Protocols for Phenols and Carboxylic Acids

Direct esterification, a cornerstone of organic synthesis, provides a straightforward route to 2-bromophenyl 3-nitrobenzoate from its constituent alcohol and carboxylic acid. This method, while conceptually simple, involves a reversible reaction that necessitates strategic interventions to ensure high conversion.

Acid-Catalyzed Condensation of 2-Bromophenol (B46759) and 3-Nitrobenzoic Acid

The most common approach for direct esterification is the acid-catalyzed reaction between 2-bromophenol and 3-nitrobenzoic acid. iajpr.comtruman.edu This equilibrium-driven process, often referred to as Fischer esterification, requires a catalyst to achieve a reasonable reaction rate. The presence of water as a byproduct means that its removal is crucial for driving the reaction to completion.

The choice of acid catalyst significantly influences the rate and yield of the esterification. Both Brønsted and Lewis acids can be employed, each with distinct advantages and mechanisms.

Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are traditional and effective catalysts. They function by protonating the carbonyl oxygen of 3-nitrobenzoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-bromophenol. The general procedure involves refluxing the reactants with a catalytic amount of the Brønsted acid. truman.edu

Lewis Acids: Lewis acids, such as scandium(III) triflate or ytterbium(III) triflate, offer an alternative catalytic pathway. They coordinate to the carbonyl oxygen, activating the carboxylic acid in a similar manner to protonation. Lewis acids are often milder and can sometimes provide higher selectivity and yields, particularly with sensitive substrates.

| Catalyst Type | Example Catalyst | General Reaction Conditions | Key Advantages |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol or with a dehydrating agent | Cost-effective, widely available |

| Brønsted Acid | p-Toluenesulfonic Acid (PTSA) | Similar to H₂SO₄, often easier to handle (solid) | Less oxidizing than H₂SO₄ |

| Lewis Acid | Scandium(III) Triflate | Typically milder conditions, inert atmosphere may be needed | High catalytic activity, often recyclable |

The solvent plays a critical role in direct esterification, influencing reactant solubility, reaction temperature, and the ease of water removal. griffith.edu.au For the synthesis of this compound, a non-polar, aprotic solvent that can form an azeotrope with water is often preferred.

Toluene (B28343) and Xylene: These are common choices as they allow for the azeotropic removal of water using a Dean-Stark apparatus. The reaction can be conducted at the boiling point of the solvent, providing the necessary thermal energy.

Hexane: While also capable of forming an azeotrope with water, its lower boiling point may result in slower reaction rates compared to toluene or xylene.

In some cases, an excess of one of the reactants, such as the alcohol, can serve as the solvent, but this is less practical for a solid phenol (B47542) like 2-bromophenol. The polarity of the solvent can also have a significant impact; polar solvents can sometimes interfere with the formation of key intermediates in certain esterification reactions. griffith.edu.auresearchgate.net

| Solvent | Boiling Point (°C) | Key Features | Impact on Reaction |

| Toluene | 111 | Forms an azeotrope with water (bp 85°C) | Allows for efficient water removal and a moderately high reaction temperature. |

| Xylene | ~140 | Forms an azeotrope with water (bp ~95°C) | Enables higher reaction temperatures, potentially increasing the reaction rate. |

| Hexane | 69 | Forms an azeotrope with water (bp ~61°C) | Lower reaction temperature may lead to longer reaction times. |

To achieve a high yield in Fischer esterification, the equilibrium must be shifted towards the products. The most effective method for this is the continuous removal of water as it is formed.

Dean-Stark Apparatus: This piece of laboratory glassware is the standard tool for removing water azeotropically. google.com The reaction is set up in a solvent like toluene, and as the mixture refluxes, the water-toluene azeotrope distills into the Dean-Stark trap. Upon cooling in the trap, the denser water separates and collects at the bottom, while the toluene overflows and returns to the reaction flask. This continuous removal of water drives the equilibrium to favor the formation of the ester.

Other strategies to shift the equilibrium include using a large excess of one of the reactants or employing a dehydrating agent, though the latter can complicate the purification process.

Indirect Esterification via Activated Carboxylic Acid Derivatives

To circumvent the equilibrium limitations of direct esterification, 3-nitrobenzoic acid can be converted into a more reactive derivative, which then readily reacts with 2-bromophenol. This approach is often faster and can proceed under milder conditions.

A highly effective method for activating 3-nitrobenzoic acid is its conversion to 3-nitrobenzoyl chloride. This acid chloride is a much more potent acylating agent than the parent carboxylic acid.

The synthesis of 3-nitrobenzoyl chloride is typically achieved by treating 3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.org The resulting acid chloride is then reacted with 2-bromophenol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. mdpi.com The base serves to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the phenol and deactivating it. This reaction is generally rapid and high-yielding, often proceeding to completion at room temperature.

Reaction Scheme:

Activation Step: 3-Nitrobenzoic acid + Thionyl Chloride → 3-Nitrobenzoyl Chloride + SO₂ + HCl

Esterification Step: 3-Nitrobenzoyl Chloride + 2-Bromophenol + Pyridine → this compound + Pyridinium Hydrochloride

| Reagent | Role | Typical Conditions | Advantages |

| Thionyl Chloride | Chlorinating Agent | Reflux with 3-nitrobenzoic acid | Volatile byproducts (SO₂, HCl) are easily removed. |

| 2-Bromophenol | Nucleophile | Reacts with the acid chloride | The substrate for esterification. |

| Pyridine | Base | Added during the reaction with the phenol | Neutralizes HCl byproduct, catalyzes the reaction. |

Utilization of 3-Nitrobenzoyl Chlorides

Acylation Conditions and Mechanistic Considerations

The acylation of 2-bromophenol with 3-nitrobenzoyl chloride typically proceeds at room temperature. crunchchemistry.co.uk The reaction involves the nucleophilic attack of the hydroxyl group of 2-bromophenol on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The high reactivity of acyl chlorides, which are among the most reactive carboxylic acid derivatives, drives this reaction. pressbooks.pub The presence of both an electron-withdrawing bromine atom and a nitro group on the respective aromatic rings influences the reactivity of the starting materials. The mechanism follows a nucleophilic addition-elimination pathway, where the phenol attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the phenolic oxygen to yield the final ester product. crunchchemistry.co.uk

Role of Bases in Halide Scavenging and Phenoxide Activation

A non-nucleophilic base, such as pyridine or triethylamine, is commonly employed in this acylation. crunchchemistry.co.ukresearchgate.net The base serves two critical functions. Firstly, it acts as a halide scavenger, neutralizing the hydrogen chloride (HCl) gas that is produced as a byproduct of the reaction. stackexchange.com This prevents the protonation of the starting phenol and drives the reaction equilibrium towards the product side. Secondly, the base can deprotonate the phenol to form a phenoxide ion. The phenoxide ion is a more potent nucleophile than the neutral phenol, thereby accelerating the rate of the acylation reaction. In some cases, the base can also act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the phenol. stackexchange.com

Application of 3-Nitrobenzoic Anhydrides

An alternative to using highly reactive acyl chlorides is the application of 3-nitrobenzoic anhydride (B1165640). Acid anhydrides are generally less reactive than acyl chlorides but offer advantages in terms of safety and handling. chemguide.co.uk

Reaction Kinetics and Temperature Dependence

The esterification using 3-nitrobenzoic anhydride proceeds via a nucleophilic acyl substitution mechanism, similar to that of acyl chlorides. chemguide.co.uk The reaction rate is dependent on the concentration of both the phenol and the anhydride. The kinetics of esterification reactions can be influenced by temperature; typically, an increase in temperature leads to a higher reaction rate. For instance, the manufacture of aspirin, a similar esterification process, is conducted at 90°C. chemguide.co.uk The reaction with an anhydride produces a carboxylic acid as a byproduct instead of hydrogen chloride. chemguide.co.uk

Comparative Analysis with Acyl Chloride Methods

| Feature | Acyl Chloride Method | Acid Anhydride Method |

| Reactivity | More reactive, faster reaction. chemrevise.org | Less reactive, slower reaction. chemguide.co.uk |

| Byproduct | Hydrogen Chloride (HCl), a corrosive gas. chemguide.co.uk | 3-Nitrobenzoic Acid, a less hazardous carboxylic acid. chemguide.co.uk |

| Safety | More hazardous due to high reactivity and corrosive byproduct. chemguide.co.uk | Safer to handle and less corrosive. chemguide.co.uk |

| Cost | Can be more expensive. chemguide.co.uk | Often cheaper. chemguide.co.uk |

Coupling Reagent-Mediated Esterification

Modern synthetic chemistry often employs coupling reagents to facilitate the formation of ester bonds, particularly when mild reaction conditions are required. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol.

Peptide Coupling Agents (e.g., DCC, EDC, TBTU) in Ester Bond Formation

Coupling agents commonly used in peptide synthesis are also effective for esterification. peptide.com

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used coupling agent in organic synthesis. thermofisher.com It reacts with the carboxylic acid (3-nitrobenzoic acid) to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then readily attacked by the nucleophilic 2-bromophenol to form the ester. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture due to its low solubility in many organic solvents. researchgate.net

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC functions similarly to DCC but has the distinct advantage of forming a water-soluble urea (B33335) byproduct. peptide.comresearchgate.net This simplifies the purification process, as the byproduct can be easily removed by an aqueous workup. EDC is often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. researchgate.net

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): TBTU is another efficient coupling reagent. It activates the carboxylic acid by forming an OBt ester intermediate, which is highly reactive towards nucleophiles like phenols. The addition of a non-nucleophilic base is typically required to facilitate the reaction.

The choice of synthetic method depends on factors such as the desired reaction scale, the required purity of the product, and considerations of cost and safety.

Evaluation of Yields and Selectivity in Various Solvent Systems

The synthesis of this compound is primarily achieved through the esterification of 2-bromophenol with 3-nitrobenzoyl chloride. The selection of the solvent system is a critical parameter that significantly influences the yield and selectivity of this reaction. The solvent's role extends beyond simply dissolving the reactants; it can modulate reaction rates and minimize the formation of byproducts.

Advanced Synthetic Modifications Post-Esterification

Following its synthesis, this compound serves as a valuable platform for further chemical transformations. The presence of two distinct reactive sites—the bromine atom on the phenyl ring and the nitro group on the benzoate (B1203000) moiety—allows for a wide array of advanced synthetic modifications.

Derivatization of the Bromine Moiety on the Phenyl Ring

The carbon-bromine bond on the phenyl ring is a key functional group that can be readily transformed using modern synthetic methods, enabling the introduction of diverse structural motifs.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromine atom of this compound makes it an ideal substrate for such transformations.

Suzuki Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid. This allows for the introduction of new aryl or vinyl groups.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylethynyl compounds.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene, leading to the formation of substituted olefins.

Under specific conditions, the bromine atom can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. This transformation typically requires either strong nucleophiles or the presence of an activating group on the aromatic ring. This allows for the introduction of heteroatom-containing functional groups.

Transformations of the Nitro Group on the Benzoate Moiety

The nitro group on the benzoate portion of the molecule is another key site for chemical modification, primarily through reduction reactions.

The reduction of the nitro group can be controlled to yield different nitrogen-containing functionalities, significantly expanding the synthetic utility of the this compound scaffold.

Reduction to an Amino Group: The complete reduction of the nitro group to an amine is a common transformation, typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting 2-bromophenyl 3-aminobenzoate (B8586502) is a versatile intermediate for further derivatization.

Partial Reduction to a Hydroxylamine (B1172632): Careful selection of reducing agents, such as zinc in the presence of ammonium (B1175870) chloride, can lead to the partial reduction of the nitro group to a hydroxylamine.

Formation of an Azoxy Group: Under basic conditions, reductive coupling of two molecules can occur to form an azoxy linkage.

Impact on Electronic Properties and Reactivity

The nitro group at the 3-position of the benzoate ring is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. This deactivates the benzoyl ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). Conversely, this electron withdrawal increases the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic acyl substitution.

The combined electronic effects of these substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Nitro (NO₂) | 3-position (benzoyl) | Strong deactivator (-I, -M) | Decreases reactivity towards electrophiles |

| Bromo (Br) | 2-position (phenyl) | Weak deactivator (-I, +M) | Decreases reactivity, directs ortho, para |

Multi-Step Synthetic Strategies and Yield Optimization

Sequential Reaction Design and Intermediates Management

A logical multi-step synthesis of this compound begins with commercially available starting materials and proceeds through key intermediates. A plausible reaction sequence is outlined below:

Nitration of Benzoic Acid: The synthesis of the benzoyl portion of the target molecule starts with the nitration of benzoic acid to produce 3-nitrobenzoic acid. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The carboxylic acid group is a meta-director, leading to the desired 3-nitro isomer.

Formation of 3-Nitrobenzoyl Chloride: The resulting 3-nitrobenzoic acid is then converted to the more reactive acyl chloride, 3-nitrobenzoyl chloride. A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), which produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Esterification: The final step is the esterification of 2-bromophenol with the prepared 3-nitrobenzoyl chloride via the Schotten-Baumann reaction, as previously described. youtube.comyoutube.com

The table below outlines the reactants and key intermediates in a typical multi-step synthesis.

| Reactant/Intermediate | Role in Synthesis |

| Benzoic Acid | Starting material for the benzoyl moiety |

| Nitric Acid/Sulfuric Acid | Nitrating agents |

| 3-Nitrobenzoic Acid | Key intermediate |

| Thionyl Chloride | Chlorinating agent |

| 3-Nitrobenzoyl Chloride | Key intermediate for esterification |

| 2-Bromophenol | Phenolic starting material |

Purification Techniques for Complex Reaction Mixtures

The crude product from the esterification reaction will likely contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is therefore necessary to isolate pure this compound.

Washing: The reaction mixture is typically first washed with a dilute aqueous base, such as sodium carbonate solution, to remove any unreacted 3-nitrobenzoic acid (from hydrolysis of the acyl chloride) and the acidic catalyst if one was used. youtube.com This is followed by washing with water to remove any remaining base and water-soluble impurities.

Solvent Extraction: The crude ester is then extracted into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.

Recrystallization: The most common method for purifying solid organic compounds is recrystallization. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Upon cooling, the pure product crystallizes out, leaving the impurities dissolved in the solvent. For esters like this compound, ethanol (B145695) or a mixture of ethanol and water can be a suitable solvent system. youtube.com

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents).

The choice of purification method depends on the nature and quantity of the impurities present in the crude product.

An in-depth analysis of the chemical compound "this compound" reveals a scarcity of publicly available, detailed spectroscopic data. Extensive searches for experimental findings related to its advanced spectroscopic characterization and structural investigations have not yielded specific FT-IR, FT-Raman, or NMR data necessary to fulfill the requested comprehensive analysis.

Scientific literature and chemical databases often contain information on a vast array of chemical compounds. However, for "this compound," the specific, detailed experimental results required for a thorough discussion of its vibrational and nuclear magnetic resonance spectroscopy, including detailed band assignments, intermolecular interactions, conformational insights, and 2D NMR correlations, are not readily accessible.

Therefore, while the requested outline provides a robust framework for a detailed chemical analysis, the absence of foundational experimental data for "this compound" in the public domain prevents the generation of a scientifically accurate and informative article as per the specified requirements. The creation of such an article would necessitate access to proprietary research data or the undertaking of new experimental work to characterize the compound.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Effects on Chemical Shifts and Conformational Dynamics

The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the solvent environment. A systematic study involving a range of solvents with varying polarities would be necessary to probe these effects on 2-bromophenyl 3-nitrobenzoate. It is anticipated that solvents capable of hydrogen bonding or with significant dielectric constants would induce noticeable changes in the chemical shifts of the aromatic protons, particularly those near the nitro and ester functional groups. However, no specific studies or data tables detailing these solvent-induced shifts for this compound are currently available. Such research would also elucidate the conformational dynamics of the molecule, such as the rotation around the ester linkage, which is influenced by the solvent.

X-ray Crystallography for Solid-State Structure Determination

A definitive understanding of the solid-state architecture of this compound can only be achieved through single-crystal X-ray diffraction analysis. This powerful technique would provide precise atomic coordinates, allowing for a detailed examination of its molecular and supramolecular features.

| Relevant Torsion Angles for Conformational Analysis |

| Dihedral angle between the 2-bromophenyl and 3-nitrophenyl rings |

| Torsion angles defining the orientation of the ester group |

| Torsion angle of the nitro group relative to its attached phenyl ring |

| Note: Specific angular values for this compound are not available in published literature. |

Crystal Packing Analysis, including π-π Stacking and Halogen Bonding Interactions

The arrangement of molecules within a crystal lattice is governed by non-covalent interactions. For this compound, several key interactions would be anticipated. The electron-deficient nitro-substituted phenyl ring could engage in π-π stacking interactions with adjacent aromatic rings. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic "σ-hole" donor interacting with a nucleophilic atom (like an oxygen from a nitro or ester group) on a neighboring molecule. Analysis of the crystal packing would quantify the distances and geometries of these interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural components of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would confirm its chemical formula as C₁₃H₈BrNO₄. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) that are two mass units apart and of similar intensity.

| Predicted HRMS Data for this compound |

| Formula |

| Exact Mass (for ⁷⁹Br isotope) |

| Exact Mass (for ⁸¹Br isotope) |

| Molecular Weight (average) |

| Note: These are theoretical values. Experimental data is not available. |

The fragmentation pattern in a mass spectrum would provide further structural confirmation. Expected fragmentation pathways for this compound would likely involve the cleavage of the ester bond, leading to fragment ions corresponding to the 3-nitrobenzoyl cation and the 2-bromophenoxy radical, or vice versa. The characteristic isotopic signature of bromine would help identify bromine-containing fragments.

Fragmentation Pathways and Structural Information Derivation

Upon electron ionization, the "this compound" molecule is expected to form a molecular ion, [M]•+, which will display a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in nearly a 1:1 ratio). This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge (m/z) units.

The primary fragmentation of the molecular ion is anticipated to proceed through several competing pathways, driven by the relative stabilities of the resulting ions and neutral losses. Key fragmentation mechanisms include:

Cleavage of the Ester Bond: The ester linkage is a common site for fragmentation. Two principal cleavage patterns are expected:

Acyl-Oxygen Cleavage: This involves the cleavage of the C-O bond between the carbonyl group and the 2-bromophenoxy group. This pathway leads to the formation of the 3-nitrobenzoyl cation. This cation is a prominent fragment in the mass spectra of many 3-nitrobenzoate derivatives.

Alkyl-Oxygen Cleavage: Cleavage of the O-C bond of the brominated phenyl ring can result in the formation of a 2-bromophenoxy radical and the 3-nitrobenzoyl cation, or alternatively, a 2-bromophenoxide cation.

Loss of the Nitro Group: Aromatic nitro compounds are known to fragment via the loss of the nitro group (NO₂) or through more complex rearrangements involving the oxygen atoms of the nitro group. The loss of NO₂ as a radical from the molecular ion or from subsequent fragment ions is a characteristic fragmentation pathway.

Loss of Bromine: The C-Br bond can also undergo cleavage, leading to the loss of a bromine radical. This is a common fragmentation pathway for aromatic halogenated compounds.

Ortho Effect: The presence of a bromine atom in the ortho position to the ester linkage can influence the fragmentation process. Such "ortho effects" can lead to unique rearrangement reactions and the formation of specific diagnostic ions, potentially involving intramolecular cyclization or hydrogen transfer. For instance, an interaction between the bromine and the ester functionality could precede or facilitate cleavage.

A plausible fragmentation pathway for "this compound" is outlined below:

Initial Ionization: Formation of the molecular ion [C₁₃H₈BrNO₄]•+.

Primary Fragmentation:

Pathway A: Cleavage of the ester C-O bond to form the 3-nitrobenzoyl cation and a 2-bromophenoxy radical. The 3-nitrobenzoyl cation can then further fragment by losing NO₂ to form a benzoyl cation, which in turn can lose CO to yield a phenyl cation.

Pathway B: Loss of the bromine atom from the molecular ion to yield a [M-Br]⁺ ion.

Pathway C: Loss of the nitro group (NO₂) from the molecular ion to form a [M-NO₂]⁺ ion.

Secondary Fragmentation: Further fragmentation of the primary ions will lead to a cascade of smaller charged species. For example, the [M-NO₂]⁺ ion can subsequently lose the 2-bromophenoxy group.

The analysis of the relative abundances of these and other fragment ions in the mass spectrum provides a detailed fingerprint of the molecule, allowing for its unambiguous identification and the confirmation of its isomeric structure.

The following table summarizes the expected key fragment ions and their proposed origins in the mass spectrum of "this compound".

| m/z (mass/charge ratio) | Proposed Ion Structure | Proposed Formation Pathway |

| 325/327 | [C₁₃H₈Br¹NO₄]•+ | Molecular Ion |

| 279/281 | [C₁₃H₈BrO₂]⁺ | Loss of NO₂ from the molecular ion |

| 246 | [C₇H₄NO₃]⁺ | 3-nitrobenzoyl cation (from ester cleavage) |

| 173/175 | [C₆H₄BrO]•+ | 2-bromophenoxy radical cation (from ester cleavage) |

| 150 | [C₇H₄O₂]•+ | Loss of NO₂ from the 3-nitrobenzoyl cation |

| 122 | [C₆H₄NO₂]•+ | 3-nitrophenyl radical cation |

| 104 | [C₇H₄O]•+ | Loss of CO from the benzoyl cation |

| 76 | [C₆H₄]•+ | Phenyl radical cation |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

No published studies were identified that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic structure of 2-bromophenyl 3-nitrobenzoate. Such calculations would typically involve methods like B3LYP with a suitable basis set to predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule's lowest energy conformation.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This analysis is crucial for understanding a molecule's chemical reactivity, kinetic stability, and its potential photophysical properties. The energy gap between these frontier orbitals would indicate its tendency to undergo electronic transitions.

Information regarding the Molecular Electrostatic Potential (MEP) surface of this compound is not present in the surveyed literature. An MEP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites, which is fundamental for predicting its interaction with other chemical species.

Specific Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, has not been reported. This analysis would be key to understanding the stability and electronic communication between the 2-bromophenyl and 3-nitrobenzoate moieties.

While the synthesis of related compounds has been documented, there are no published theoretical vibrational frequency calculations for this compound. Such calculations, when compared with experimental infrared (IR) and Raman spectra, are essential for the definitive assignment of vibrational modes and for confirming the computed molecular structure.

Molecular Dynamics Simulations

No studies detailing molecular dynamics (MD) simulations of this compound were found. MD simulations would provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions in different environments, which is particularly important for understanding its properties in a condensed phase.

Reactivity Profiles and Mechanistic Studies of 2 Bromophenyl 3 Nitrobenzoate

Ester Hydrolysis and Transesterification Reactions

The ester functional group is a primary site of reactivity in 2-bromophenyl 3-nitrobenzoate, susceptible to cleavage through hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of this compound is expected to proceed via a multi-step mechanism. Initially, the carbonyl oxygen of the ester is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-bromophenol (B46759) yields the protonated 3-nitrobenzoic acid, which then deprotonates to give the final carboxylic acid product.

Base-catalyzed hydrolysis, in contrast, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is typically a more rapid process than acid-catalyzed hydrolysis and results in the formation of a tetrahedral intermediate. The collapse of this intermediate leads to the expulsion of the 2-bromophenoxide leaving group, forming 3-nitrobenzoic acid, which is then deprotonated by the basic conditions to yield the 3-nitrobenzoate salt.

Kinetics and Thermodynamics of Ester Cleavage

The kinetics of ester cleavage are significantly influenced by the electronic nature of the substituents on both the acyl and aryl portions of the molecule. The presence of the electron-withdrawing nitro group on the benzoate (B1203000) ring is anticipated to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, the electronic effect of the bromine atom on the phenoxy leaving group is more complex, involving both inductive electron-withdrawing and resonance electron-donating effects.

A study on the hydrolysis of substituted methyl benzoates demonstrated a clear correlation between the Hammett substituent constant (σ) and the hydrolysis rate. Esters with electron-withdrawing groups, such as a nitro group, exhibit faster hydrolysis rates.

Interactive Table: Representative Hydrolysis Rate Data for Substituted Esters

| Substituent (on benzoate ring) | Relative Hydrolysis Rate (approx.) |

| 4-Methoxy | 1 |

| 4-Methyl | 2 |

| H | 5 |

| 4-Chloro | 20 |

| 3-Nitro | 100 |

| 4-Nitro | 250 |

Note: This table presents generalized relative rate constants based on known trends for educational purposes and does not represent specific experimental data for this compound.

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the 2-bromophenyl moiety offers a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the bromine substituent. This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of this compound, the activating nitro group is located on the separate benzoate ring and therefore does not directly activate the 2-bromophenyl ring toward SNAr. Consequently, SNAr reactions at the bromine center are expected to be slow and require harsh reaction conditions, if they occur at all. For an efficient SNAr reaction to take place, electron-withdrawing groups would need to be present on the same aromatic ring as the bromine atom.

Metal-Catalyzed Coupling Reactions at the Bromine Center

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 2-bromophenyl group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound, replacing the bromine atom with the organic group from the boronic acid. The reaction is generally tolerant of various functional groups, including esters and nitro groups.

Heck-Mizoroki Reaction: In a Heck reaction, the 2-bromophenyl group could be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. The reaction typically proceeds with high regioselectivity and is a powerful tool for the vinylation of aryl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This would allow for the synthesis of N-aryl amines from this compound. The reaction is known for its broad substrate scope and functional group tolerance.

Interactive Table: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄ + Base |

| Heck-Mizoroki | Alkene | C=C | Pd(OAc)₂ + Ligand + Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst + Ligand + Base |

Note: This table provides a general overview of potential reactions and typical catalyst systems. Specific conditions would require experimental optimization.

Reactions Involving the Nitro Substituent

The nitro group on the 3-nitrobenzoate portion of the molecule is a versatile functional group that can undergo several important transformations, primarily reduction to various nitrogen-containing functionalities. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring to electrophilic substitution but can facilitate nucleophilic substitution on the same ring under certain conditions.

The most common reaction of aromatic nitro compounds is their reduction to the corresponding aniline. This transformation is of great synthetic importance. A variety of reducing agents can be employed to achieve this, with the choice of reagent sometimes allowing for selective reduction to intermediate oxidation states.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. An iron/calcium chloride system has been shown to be effective for the reduction of nitroarenes in the presence of sensitive functional groups like esters and halides.

Other Reducing Agents: Reagents such as sodium borohydride (B1222165) in the presence of a catalyst, or samarium(II) iodide can also be used for the chemoselective reduction of nitro groups.

It is important to consider the potential for the simultaneous reduction of other functional groups within the molecule. However, many reduction methods for nitro groups are known to be chemoselective and would likely leave the ester and aryl bromide functionalities intact under appropriate conditions.

Reduction Reactions to Amino, Hydroxylamine (B1172632), or Azoxy Groups

The nitro group on the 3-nitrobenzoate moiety is susceptible to a variety of reduction reactions, leading to the formation of different nitrogen-containing functional groups, including amino, hydroxylamine, and azoxy groups. The specific product obtained is highly dependent on the choice of reducing agent and the reaction conditions.

The complete reduction of the nitro group to an amino group is a common transformation. wikipedia.org This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.net Other methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org While specific studies on this compound are not extensively documented, the reduction of similar nitroaromatic esters proceeds in high yield under these conditions. researchgate.net

Partial reduction of the nitro group can lead to the formation of N-(2-bromophenyl) 3-hydroxylaminobenzoate. This selective reduction can be achieved using milder reducing agents or by carefully controlling the reaction conditions. Reagents such as zinc dust in the presence of ammonium chloride are known to favor the formation of hydroxylamines from nitroaromatics. wikipedia.orgresearchgate.net Additionally, catalytic methods using specific catalysts like platinum on silica (B1680970) or modified Raney nickel have been employed for the selective synthesis of arylhydroxylamines. researchgate.net

Under certain conditions, particularly with the use of metal hydrides or in basic media, condensation of intermediates formed during the reduction can lead to the formation of azoxy compounds. wikipedia.orgresearchgate.net The reaction of a nitroso intermediate with a hydroxylamine intermediate, both formed in situ, results in the azoxy linkage. google.com Photochemical methods have also been developed for the synthesis of azoxy compounds from nitroaromatic precursors. researchgate.net

Table 1: Potential Reduction Products of this compound

| Starting Material | Potential Product | Common Reagents and Conditions |

| This compound | 2-Bromophenyl 3-aminobenzoate (B8586502) | H₂, Pd/C, Ethanol (B145695); Fe, AcOH; SnCl₂ |

| This compound | N-(2-Bromophenyl) 3-hydroxylaminobenzoate | Zn, NH₄Cl, H₂O; Pt/SiO₂, H₂ |

| This compound | Bis(2-bromophenyl-3-carbonyl)azoxybenzene | NaBH₄, LiAlH₄; Photochemical methods |

Potential for Electrophilic Aromatic Substitution on the Nitrophenyl Ring (Meta-Directing Effect)

The nitrophenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and, to a lesser extent, the ester group. aiinmr.comgrabmyessay.com Both of these groups are meta-directing, meaning that any incoming electrophile will preferentially add to the positions meta to these groups (positions 4 and 6 on the nitrophenyl ring). rsc.orgsavemyexams.com

The mechanism of electrophilic aromatic substitution on a deactivated ring, such as the nitrophenyl moiety in this compound, involves the attack of an electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. grabmyessay.com The presence of the electron-withdrawing nitro and ester groups destabilizes the arenium ion, making the reaction slower than the substitution of an unsubstituted benzene (B151609) ring.

For substitution at the ortho or para positions relative to the nitro group, one of the resonance structures of the arenium ion places the positive charge directly adjacent to the positively polarized nitrogen of the nitro group, which is highly unfavorable. In contrast, for meta substitution, none of the resonance structures place the positive charge on the carbon bearing the nitro group, making the intermediate for meta attack less destabilized and therefore favored. aiinmr.com

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, due to the strong deactivation of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) are generally required to effect these transformations on nitrobenzoate systems. chegg.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution of the Nitrophenyl Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -NO₂ | 3 | Strong electron-withdrawing | Meta-directing |

| -COOR | 1 | Moderate electron-withdrawing | Meta-directing |

Photochemical Transformations

The photochemical behavior of this compound is anticipated to be influenced by the nitroaromatic chromophore, which can absorb UV light and undergo a variety of transformations.

Photolytic Cleavage of the Ester Bond or Other Groups

Upon absorption of UV radiation, nitroaromatic compounds can undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. researchgate.netacs.org For esters of 2-nitrobenzyl alcohol and related compounds, this intermediate can then rearrange, leading to the cleavage of the ester bond and the release of the corresponding carboxylic acid and a nitroso-containing byproduct. researchgate.net While this compound does not possess the ortho-nitrobenzyl moiety typically associated with efficient photolytic cleavage, the presence of the nitro group can still facilitate photochemical reactions.

The photolysis of nitroaromatic compounds can also lead to other transformations, such as the reduction of the nitro group or cleavage of other bonds within the molecule. acs.org The specific pathway taken depends on the wavelength of light used, the solvent, and the presence of other reactive species. In some cases, C-O bond cleavage in esters can be induced by excitation to higher triplet states. nih.gov

Quantum Yield Determinations and Mechanistic Elucidation of Photoreactions

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. msu.edu The determination of the quantum yield for the photolytic cleavage of this compound would require careful experimental measurements, typically involving a calibrated light source and quantitative analysis of the starting material and products over time.

For related nitroaromatic compounds, quantum yields for photolysis can vary widely depending on the specific structure and reaction conditions. For instance, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) has been reported to be around 0.53. researchgate.net The mechanism of such photoreactions is often complex, involving multiple intermediates and competing pathways. researchgate.netacs.org Time-resolved spectroscopic techniques are often employed to detect and characterize transient species, such as the aci-nitro intermediate, to elucidate the detailed reaction mechanism. researchgate.net Without specific experimental data for this compound, any discussion of its photochemical quantum yield and mechanism remains speculative and based on analogies with other nitroaromatic esters.

Table 3: General Quantum Yields for Photolysis of Related Nitroaromatic Compounds

| Compound | Wavelength (nm) | Quantum Yield (Φ) |

| 1-(2-Nitrophenyl)ethyl phosphate | 342 | 0.53 researchgate.net |

| Caged GABA (a nitroaromatic derivative) | Not specified | 0.01 |

| MNI-Glu (a nitroaromatic derivative) | Not specified | 0.065 |

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block in the Synthesis of Complex Organic Molecules

The compound serves as a valuable starting material for the construction of more elaborate organic frameworks, including those with potential biological relevance.

Precursor to Biologically Active Molecules

While direct biological activity data for 2-bromophenyl 3-nitrobenzoate is not the focus, its structural motifs are present in molecules of pharmaceutical interest. For instance, analogous brominated nitrobenzoates are key intermediates in the synthesis of certain therapeutic agents. The presence of both a bromine atom and a nitro group offers synthetic handles for transformations that are crucial in the generation of pharmacologically relevant scaffolds.

A notable example is the use of a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, as a crucial intermediate in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma. chemicalbook.comgoogle.com This highlights the potential of the bromo-nitro-benzoate framework as a precursor to complex, biologically significant molecules. The bromine atom can participate in cross-coupling reactions, a cornerstone of modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds. vulcanchem.com Simultaneously, the nitro group can be readily reduced to an amino group, another key functional group in many bioactive compounds. vulcanchem.comlibretexts.org

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.gov The electrophilic and nucleophilic centers within this compound make it a potential candidate for participation in such reactions.

For example, the nitro group, being a strong electron-withdrawing group, can activate adjacent positions on the aromatic ring towards nucleophilic attack. chemicalbook.com Furthermore, the bromine atom can act as a leaving group in various coupling reactions. While specific examples of this compound in MCRs are not extensively documented, the reactivity of its constituent functional groups suggests its potential utility in this area for the synthesis of diverse heterocyclic and polyfunctionalized molecules. frontiersin.org The general principles of MCRs often involve cascades of reactions, such as Knoevenagel condensations followed by Michael additions, which could potentially be designed to incorporate fragments derived from this compound. nih.gov

Development of Functional Materials

The unique electronic and structural features of this compound also position it as a candidate for the development of advanced materials.

Monomer or Precursor in Polymer Synthesis

Brominated aromatic compounds are utilized in the synthesis of high-performance polymers, including those with flame-retardant properties. vulcanchem.com The bromine atom in this compound could serve as a site for polymerization reactions. For instance, polythiophenes, a class of conducting polymers, can be synthesized from halogenated thiophene (B33073) derivatives through autopolymerization reactions. researchgate.net While not a thiophene itself, the principle of using a halogenated aromatic as a monomer is well-established. The nitro group could further be used to modify the electronic properties and thermal stability of the resulting polymer. vulcanchem.com

Components for Optoelectronic Devices (Based on Theoretical NLO properties)

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronic devices. nih.gov The presence of both an electron-donating bromo group (through the lone pair electrons) and a strongly electron-withdrawing nitro group on the aromatic systems of this compound suggests the potential for intramolecular charge transfer, a key characteristic for NLO activity.

Theoretical studies on related molecules containing nitro groups have shown that this functional group can significantly enhance NLO properties by lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The strong electron-attracting nature of the nitro group can lead to large hyperpolarizability values, a measure of the NLO response. nih.gov While experimental NLO data for this compound is not available, theoretical calculations on similar donor-acceptor systems provide a basis for its potential application in this field. nih.gov

As a Reagent in Organic Reactions

Transfer Agent for 3-Nitrobenzoyl Moiety

In organic synthesis, this compound can function as an effective transfer agent for the 3-nitrobenzoyl group. The 2-bromophenoxide portion of the molecule serves as a competent leaving group, facilitating the delivery of the 3-nitrobenzoyl moiety to various nucleophiles. This reactivity is particularly useful in the construction of more complex molecules where the introduction of a nitro-substituted benzoyl group is desired.

The 3-nitrobenzoyl group itself is a valuable synthon. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the parent molecule. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a plethora of further functionalization possibilities, such as in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. For instance, the transformation of the nitro group to an amine is a key step in many multi-step synthetic sequences.

The general utility of this compound as a 3-nitrobenzoyl transfer agent is summarized in the following table:

| Nucleophile | Product Type | Potential Application |

| Alcohols (R-OH) | 3-Nitrobenzoate Esters | Synthesis of liquid crystals, polymers |

| Amines (R-NH₂) | 3-Nitrobenzamides | Pharmaceutical intermediates, dye precursors |

| Carbanions | β-Dicarbonyl Compounds | Building blocks for heterocyclic synthesis |

Source of 2-Bromophenoxide or 3-Nitrobenzoate in Specific Reactions

Under appropriate reaction conditions, this compound can be selectively cleaved to serve as a source of either the 2-bromophenoxide or the 3-nitrobenzoate anion. This dual reactivity enhances its utility as a synthetic precursor.

The cleavage of the ester bond to release the 2-bromophenoxide anion can be achieved under basic hydrolysis conditions. The resulting 2-bromophenoxide can then be utilized in subsequent reactions, such as nucleophilic aromatic substitution or as a precursor for organometallic reagents. The presence of the bromine atom is particularly significant for its use in cross-coupling reactions, like Suzuki or Heck couplings, which are powerful methods for carbon-carbon bond formation.

Conversely, under specific conditions that favor attack at the acyl carbon, the 3-nitrobenzoate anion can be liberated. This anion can act as a nucleophile or a counterion in various chemical processes. In materials science, the incorporation of the 3-nitrobenzoate moiety can be used to modify the electronic and physical properties of polymers and other materials.

The potential cleavage pathways and their applications are outlined below:

| Cleavage Product | Reagent/Condition | Potential Subsequent Reaction |

| 2-Bromophenoxide | Base-mediated hydrolysis | Suzuki or Heck cross-coupling |

| 3-Nitrobenzoate | Nucleophilic acyl substitution | Incorporation into polymer backbones |

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Approaches (e.g., Green Chemistry, Flow Chemistry)

The traditional synthesis of benzoate (B1203000) esters often involves stoichiometric reagents and harsh reaction conditions. Emerging research is focused on developing more environmentally benign and efficient methods.

Green Chemistry: Key to sustainable synthesis is the adoption of green chemistry principles. For 2-bromophenyl 3-nitrobenzoate, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of nitroaromatic compounds, for instance, can be rendered safer and more efficient in a flow reactor. A hypothetical flow synthesis of this compound could involve the reaction of 3-nitrobenzoic acid and 2-bromophenol (B46759) in a heated, pressurized flow system with an immobilized acid catalyst. This approach could significantly reduce reaction times and improve product yields and purity. The reaction of diphenyldiazomethane with p-nitrobenzoic acid has been successfully demonstrated in a continuous flow reactor, showcasing the potential of this technology for similar transformations. youtube.com

Interactive Table: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Difficult to manage hotspots | Precise and uniform |

| Safety | Risk of thermal runaway | Inherently safer due to small reaction volumes |

| Scalability | Challenging | Readily scalable by running longer or in parallel |

| Product Purity | Often requires extensive purification | Higher purity due to better control |

Catalyst Development for Efficient Transformations of this compound

The bromine and nitro functional groups on this compound are ripe for a variety of catalytic transformations. Future research will likely focus on developing novel catalysts that can selectively activate these sites.

Palladium-Catalyzed Cross-Coupling: The bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Research is ongoing to develop more active and stable palladium catalysts, including those based on N-heterocyclic carbenes (NHCs) or phosphine (B1218219) ligands, that can function at low catalyst loadings and in greener solvents.

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a crucial transformation. While traditional methods often use stoichiometric reducing agents like tin or iron in acidic media, future research will focus on catalytic hydrogenation using catalysts based on platinum, palladium, or nickel. The development of chemoselective catalysts that can reduce the nitro group without affecting the bromo or ester functionalities is a key challenge.

Exploration of Novel Reactivity Patterns (e.g., Radical Reactions, Electrochemistry)

Beyond traditional ionic reactions, the exploration of radical and electrochemical reactivity can unlock new synthetic pathways for modifying this compound.

Radical Reactions: The bromine atom can be a precursor for radical generation through photoredox catalysis or other radical initiation methods. This could enable novel C-C and C-heteroatom bond formations that are complementary to traditional cross-coupling methods.

Electrochemistry: Electrochemical methods offer a green and powerful tool for synthesis. The nitro group can be electrochemically reduced to various functional groups, including amines, hydroxylamines, and azo compounds, with high selectivity by controlling the electrode potential. Similarly, the bromo-aromatic moiety can undergo electrochemical transformations.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize reaction conditions and understand reaction mechanisms, real-time monitoring is essential. Advanced spectroscopic techniques are being increasingly employed for this purpose.

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products in a reaction mixture without the need for sampling. mdpi.com Raman spectroscopy, in particular, is well-suited for monitoring reactions in aqueous media. mdpi.com

Mass Spectrometry: Real-time mass spectrometric techniques can be used to detect and identify transient intermediates, providing valuable mechanistic insights. nih.gov

Interactive Table: Advanced Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Obtained | Advantages for this compound Reactions |

| In-situ FTIR | Functional group changes (e.g., C=O, NO2) | Non-invasive, real-time kinetic data |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Excellent for aqueous solutions, non-destructive longdom.org |

| Process Mass Spectrometry | Molecular weight of species in the reaction | High sensitivity for detecting intermediates and byproducts longdom.org |

| UV-Vis Spectroscopy | Changes in conjugation and chromophores | Simple, cost-effective for monitoring aromatic systems mdpi.com |

Application in Supramolecular Chemistry (Excluding Biological or Clinical Aspects)

The aromatic rings and polar functional groups of this compound make it an interesting building block for supramolecular chemistry.

Crystal Engineering: The bromo and nitro groups can participate in halogen and hydrogen bonding, respectively, directing the self-assembly of the molecule in the solid state to form well-defined supramolecular architectures. The study of intermolecular interactions, such as Br⋯Br contacts, can inform the design of crystalline materials with specific properties. researchgate.net

Host-Guest Chemistry: The electron-deficient aromatic rings could interact with electron-rich guest molecules through π-π stacking interactions, making it a potential component for molecular recognition and sensing applications.

Advanced Computational Design of Analogues with Tunable Properties

Computational chemistry plays an increasingly important role in the design of new molecules with desired properties. For this compound, computational methods can be used to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different functional groups and to model reaction mechanisms, aiding in the design of more efficient synthetic routes.

Tune Electronic Properties: By systematically modifying the substituents on the aromatic rings, computational screening can be used to design analogues with tailored electronic properties, such as their redox potentials or their ability to participate in specific intermolecular interactions.

Q & A

Basic: What are the standard synthetic routes for preparing 2-bromophenyl 3-nitrobenzoate?

Methodological Answer:

The synthesis typically involves two key steps: (1) nitration of benzoic acid derivatives to form 3-nitrobenzoic acid and (2) esterification with 2-bromophenol. For example, nitration can be performed using concentrated nitric acid in the presence of sulfuric acid as a catalyst under controlled cooling (0–5°C) to prevent over-nitration . Esterification is achieved by reacting 3-nitrobenzoyl chloride with 2-bromophenol in anhydrous conditions, often using a base like pyridine to scavenge HCl. Thin-layer chromatography (TLC) with a 8:2 hexane/ethyl acetate solvent system is recommended to monitor reaction progress and purity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization may involve:

- Catalyst screening : Testing alternatives to sulfuric acid, such as Lewis acids (e.g., FeCl₃), to enhance regioselectivity during nitration.

- Solvent selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates during esterification.

- Temperature control : Employing microwave-assisted synthesis to reduce reaction time and improve energy efficiency.

- In situ monitoring : Utilizing FT-IR spectroscopy to track nitro group formation (peaks at 1530 and 1350 cm⁻¹) and ester carbonyl signals (1725 cm⁻¹) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., bromine at position 2 on the phenyl ring, nitro at position 3 on the benzoate).

- Mass spectrometry (MS) : Validates molecular weight (expected [M+H]⁺ at 336.07 g/mol for C₁₃H₈BrNO₄).

Advanced: How can crystallographic data resolve ambiguities in structural determination?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides definitive bond lengths, angles, and torsion angles. For example:

- Nitro group orientation : SC-XRD can confirm the planar geometry of the nitro group relative to the aromatic ring.

- Halogen positioning : Bromine’s electron-withdrawing effect can be quantified via Hirshfeld surface analysis .

Basic: How should researchers address contradictory melting point data for this compound?

Methodological Answer:

Contradictions may arise from impurities or polymorphic forms. To resolve:

- Recrystallization : Purify using methanol or ethanol (Craig tube method) .

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to confirm purity and polymorphism.

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Determine HOMO-LUMO gaps to assess reactivity (e.g., nitro groups lower LUMO, enhancing electrophilicity) .

- Molecular Electrostatic Potential (MEP) : Visualize electron-rich/poor regions for reaction site prediction.

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Organic synthesis : As a precursor for pharmaceuticals or agrochemicals due to its nitro and bromine substituents.

- Material science : Studying its dielectric properties for optoelectronic applications .

Advanced: How can degradation pathways of this compound be analyzed?

Methodological Answer:

- High-resolution LC-MS : Identify degradation products (e.g., debromination or nitro reduction intermediates).

- Kinetic studies : Monitor hydrolysis rates under varying pH/temperature using UV-Vis spectroscopy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can reaction mechanisms involving this compound be validated experimentally?

Methodological Answer:

- Isotopic labeling : Use deuterated analogs (e.g., ²H-2-bromophenyl) to trace reaction pathways via NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products